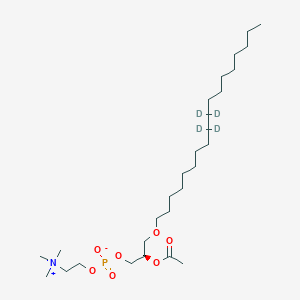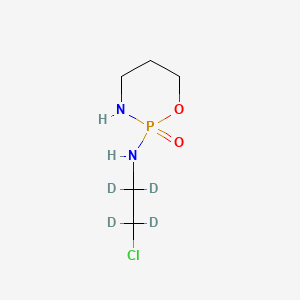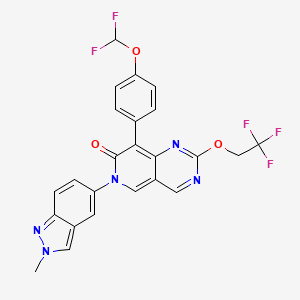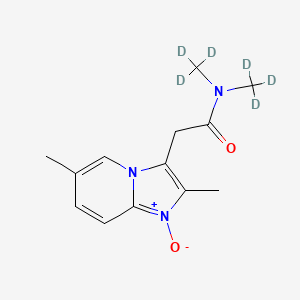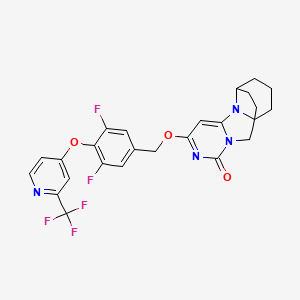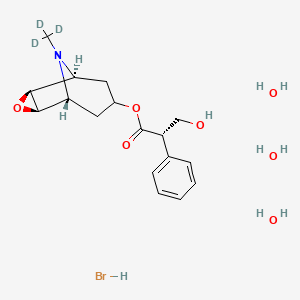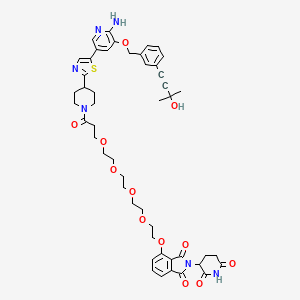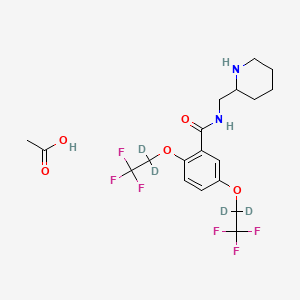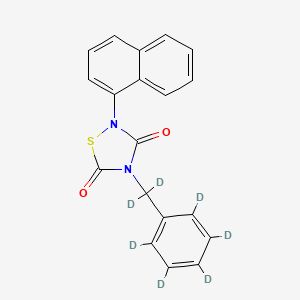
Tideglusib-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tideglusib-d7 is a deuterated form of Tideglusib, a potent and irreversible small molecule inhibitor of glycogen synthase kinase 3 (GSK-3). This compound has been investigated for its potential therapeutic applications in various neurodegenerative diseases, including Alzheimer’s disease and progressive supranuclear palsy . This compound is structurally similar to Tideglusib but contains deuterium atoms, which can enhance its metabolic stability and pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tideglusib-d7 involves the incorporation of deuterium atoms into the molecular structure of Tideglusib. The general synthetic route includes the following steps:
Formation of the Thiadiazolidine Ring: The synthesis begins with the formation of the thiadiazolidine ring by reacting appropriate starting materials under controlled conditions.
Introduction of Deuterium Atoms: Deuterium atoms are introduced into the molecule through specific deuteration reactions, which may involve the use of deuterated reagents or solvents.
Final Purification: The final product is purified using chromatographic techniques to obtain this compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and scalability. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Tideglusib-d7 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, or substituted derivatives of this compound, each with distinct chemical and biological properties.
Scientific Research Applications
Chemistry: Used as a tool compound to study the inhibition of glycogen synthase kinase 3 and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating cellular processes such as apoptosis, cell proliferation, and differentiation.
Mechanism of Action
Tideglusib-d7 exerts its effects by irreversibly inhibiting glycogen synthase kinase 3 (GSK-3), a serine/threonine protein kinase involved in various cellular signaling pathways . The inhibition of GSK-3 leads to the modulation of downstream targets, including β-catenin and tau protein, which are implicated in neurodegenerative diseases. By preventing the phosphorylation of these targets, this compound can reduce neuroinflammation, promote neuronal survival, and enhance cognitive function.
Comparison with Similar Compounds
Similar Compounds
Lithium: A well-known GSK-3 inhibitor with mood-stabilizing properties.
TDZD-8: A member of the thiazolidinedione family with GSK-3 inhibitory activity.
L803mts10: A small peptide inhibitor of GSK-3.
Uniqueness of Tideglusib-d7
This compound is unique due to its irreversible inhibition of GSK-3 and its enhanced metabolic stability conferred by the deuterium atoms. This makes it a valuable tool for studying GSK-3-related pathways and a promising candidate for therapeutic development.
Properties
Molecular Formula |
C19H14N2O2S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-2-naphthalen-1-yl-1,2,4-thiadiazolidine-3,5-dione |
InChI |
InChI=1S/C19H14N2O2S/c22-18-20(13-14-7-2-1-3-8-14)19(23)24-21(18)17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2/i1D,2D,3D,7D,8D,13D2 |
InChI Key |
PMJIHLSCWIDGMD-DZFJQUJPSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N2C(=O)N(SC2=O)C3=CC=CC4=CC=CC=C43)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)N(SC2=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



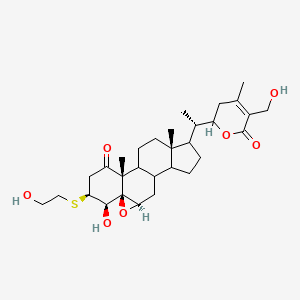
![(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-methylidene-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthrene-3,16-dione](/img/structure/B12420166.png)
![(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(trideuteriomethyl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12420170.png)
